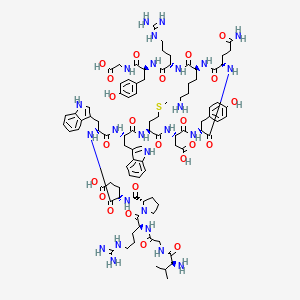
Ácido 8-hidroxiquinolina-2-carboxílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BAY32-5915 has several scientific research applications, particularly in the fields of cancer biology and immunology:
Cancer Research: BAY32-5915 has been shown to inhibit the IKKα kinase, which plays a crucial role in the NF-κB signaling pathway.
Drug Development: BAY32-5915 serves as a lead compound for developing new therapeutic agents targeting IKKα and related pathways.
Mecanismo De Acción
BAY32-5915 exerts its effects by specifically inhibiting IKKα, a kinase involved in the activation of the NF-κB signaling pathway. By inhibiting IKKα, BAY32-5915 prevents the phosphorylation and degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of target genes involved in inflammation, cell survival, and proliferation .
Safety and Hazards
Direcciones Futuras
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Análisis Bioquímico
Biochemical Properties
8-HQC interacts with various biomolecules in biochemical reactions. It reacts with 2-aminophenol to form a benzoxazole derivative . This reaction can undergo fluorescence quenching in water, making 8-HQC a viable candidate for developing a probe for detecting water in aprotic organic solvents .
Cellular Effects
The effects of 8-HQC on cells and cellular processes are diverse. It has been found in high concentrations in the gut of Noctuid larvae, where it is proposed to act as a siderophore . This suggests that 8-HQC may play a role in controlling the gut microbiome in these organisms.
Molecular Mechanism
At the molecular level, 8-HQC exerts its effects through various mechanisms. It was identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-HQC can change over time. The compound shows the presence of seven tautomers, indicating that it can exist in multiple forms .
Metabolic Pathways
8-HQC is involved in several metabolic pathways. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . This suggests that 8-HQC may play a role in tryptophan metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BAY32-5915 involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions to form the carboxylic acid derivative. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for BAY32-5915 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BAY32-5915 primarily undergoes substitution reactions due to the presence of the hydroxyl and carboxyl functional groups. These groups can participate in various chemical transformations, including esterification and amidation .
Common Reagents and Conditions
Esterification: Involves reagents such as alcohols and acid catalysts (e.g., sulfuric acid) under reflux conditions.
Major Products
The major products formed from these reactions include esters and amides of BAY32-5915, which can be further utilized in various chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
IKK-IN-1: Another IKK inhibitor with a broader specificity, targeting both IKKα and IKKβ.
BMS-345541: A highly selective inhibitor of IKK-2 and IKK-1 with distinct chemical properties.
Uniqueness
BAY32-5915 is unique due to its high specificity for IKKα, which allows for more targeted inhibition of the NF-κB pathway. This specificity reduces potential off-target effects and makes it a valuable tool for studying IKKα-specific signaling mechanisms .
Propiedades
IUPAC Name |
8-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBIKXOBLZWFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166211 | |
| Record name | Quinaldic acid, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1571-30-8 | |
| Record name | 8-Hydroxyquinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaldic acid, 8-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldic acid, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinaldinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBM66FCM33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















